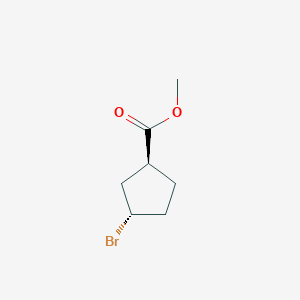

methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate is an organic compound with a unique structure characterized by a bromine atom attached to a cyclopentane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate typically involves the bromination of cyclopentane derivatives followed by esterification. One common method includes the bromination of cyclopentane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromocyclopentane-1-carboxylic acid is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for bromination and esterification can enhance efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution (SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of aqueous acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature or slightly elevated temperatures.

Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Hydrolysis: Carried out in aqueous acidic or basic conditions, often at elevated temperatures to accelerate the reaction.

Major Products

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

Reduction: The major product is the corresponding alcohol.

Hydrolysis: The products are cyclopentane-1-carboxylic acid and methanol.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate is being explored for its potential therapeutic effects. Its derivatives have been studied for:

- Antiviral Activity: Research indicates that compounds related to this structure may inhibit viral replication, making them candidates for antiviral drug development .

- Enzyme Inhibition: The compound's structure allows it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors for various diseases .

Organic Synthesis

As a versatile building block in organic chemistry, this compound serves as a precursor for synthesizing more complex molecules:

- Pharmaceuticals: It is used in the synthesis of various pharmaceutical agents due to its ability to undergo further functionalization .

- Agrochemicals: The compound can be modified to create agrochemical products that enhance agricultural productivity .

Case Studies

Mécanisme D'action

The mechanism of action of methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the ester group may undergo hydrolysis to release the active carboxylic acid, which can interact with various molecular targets such as enzymes or receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (1R,3R)-rel-3-bromocyclopentane-1-carboxylate: A stereoisomer with different spatial arrangement of atoms.

Cyclopentane-1-carboxylic acid derivatives: Compounds with similar cyclopentane ring structures but different functional groups.

Uniqueness

Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can lead to different biological activities and selectivities compared to its stereoisomers and other cyclopentane derivatives.

Activité Biologique

Methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, particularly focusing on antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Methyl (1S,3S)-3-bromocyclopentane-1-carboxylate

- Molecular Formula : C7H11BrO2

- CAS Number : 2306253-82-5

- Molecular Weight : 207.07 g/mol

The compound features a cyclopentane ring substituted with a bromine atom and a carboxylate ester group, which contributes to its reactivity and biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. The following table summarizes the antiviral activity of this compound compared to other compounds.

| Compound | SARS-CoV-2 EC50 (µM) | MTS CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | Not specified | Not specified | Not specified |

| Compound 1 (Racemic) | 4.7 ± 3.0 | 21 ± 11 | 4.5 |

| Compound 1a (R-enantiomer) | 3.6 ± 1.8 | 29 ± 24 | 8.1 |

| Compound 1b (S-enantiomer) | 1.4 ± 0.1 | 18 ± 11 | 12.8 |

The selectivity index (SI) indicates the compound's safety profile in relation to its antiviral potency, with higher values suggesting better therapeutic windows.

The mechanism through which this compound exerts its antiviral effects is still under investigation. Initial studies suggest that it may interfere with viral entry mechanisms rather than directly inhibiting viral replication enzymes such as the main protease or polymerase of SARS-CoV-2 .

Case Studies and Research Findings

A notable study investigated the compound's activity against various strains of SARS-CoV-2 and other β-coronaviruses such as SARS-CoV-1 and MERS-CoV. The results indicated that this compound exhibited comparable efficacy against different variants of concern:

- EC50 Values : The compound showed effective inhibition at low micromolar concentrations.

Furthermore, a specific assay demonstrated that it blocked viral entry in pseudovirus models for both SARS-CoV-2 and MERS-CoV, with EC50 values indicating potent activity .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the cyclopentane ring or modifications to the bromine substituent could enhance potency or reduce toxicity. Research has indicated that enantiomeric forms of similar compounds can exhibit significantly different biological activities, emphasizing the importance of stereochemistry in drug design .

Propriétés

IUPAC Name |

methyl (1S,3S)-3-bromocyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNSTTSIQITBMQ-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H](C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.